molecular formula C26H22N4O4 B2388756 (Z)-N-benzyl-3-(3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide CAS No. 1321935-63-0

(Z)-N-benzyl-3-(3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide

Cat. No. B2388756
CAS RN: 1321935-63-0
M. Wt: 454.486
InChI Key: UHNUNGITDZRJNE-SQFISAMPSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions like nucleophilic substitution or condensation . The exact synthesis pathway would depend on the specific structure of the compound .


Molecular Structure Analysis

The molecular structure of similar compounds often involves various functional groups attached to a central benzene ring . The exact structure would depend on the positions and orientations of these groups .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can vary widely depending on the specific functional groups present . For example, the nitro group is often involved in redox reactions, while the methoxy group might participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure . For example, the presence of a nitro group might increase the compound’s reactivity, while the presence of a methoxy group might affect its solubility .

Scientific Research Applications

Photoinduced Birefringence in Polymers

  • Compounds like PY-oCNNO2, a pyrazoline derivative, have been used to fabricate photochromic polymers. These polymers, doped with pyrazoline derivatives, exhibit dynamic and static photoinduced birefringence, which is significant for photonic applications (Szukalski et al., 2015).

Synthesis of New Derivatives

  • Pyrazole carboxylic acid derivatives have been synthesized and transformed into various bis-carboxamide derivatives and β-hydroxy ester derivatives, indicating potential in the development of new chemical compounds (Kasımoğulları et al., 2012).

Cytotoxicity Studies

  • Certain pyrazole derivatives have been synthesized and screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting their potential use in medical research and drug development (Hassan et al., 2014).

Functional Modification of Hydrogels

  • Amine compounds, including various pyrazole derivatives, have been used to modify hydrogels for enhanced swelling and improved thermal stability. These modified hydrogels show potential for medical applications due to their promising biological activities (Aly et al., 2015).

Synthesis of Liquid Crystal Compounds

  • The synthesis of 1,3,5-trisubstituted pyrazolone derivatives with liquid crystalline properties, and their use in creating mesomorphic compounds, highlights the potential of pyrazole derivatives in the field of materials science (Thaker et al., 2013).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the context in which it’s used . Without more specific information, it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties . For example, compounds containing a nitro group can be explosive under certain conditions, while compounds containing a benzene ring might be carcinogenic .

Future Directions

The future directions for research on a compound depend on its properties and potential applications . For example, if the compound shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .

properties

IUPAC Name

(Z)-N-benzyl-3-[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O4/c1-34-24-14-12-20(16-23(24)30(32)33)26-21(18-29(28-26)22-10-6-3-7-11-22)13-15-25(31)27-17-19-8-4-2-5-9-19/h2-16,18H,17H2,1H3,(H,27,31)/b15-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNUNGITDZRJNE-SQFISAMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=CC(=O)NCC3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\C(=O)NCC3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-benzyl-3-(3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide

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